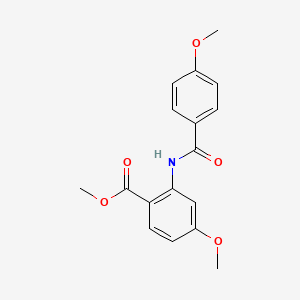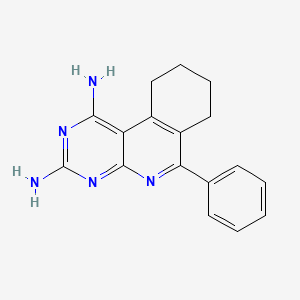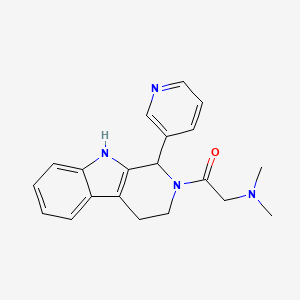
S-Dodecyl 4-methylbenzenesulfonothioate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
S-Dodecyl 4-methylbenzenesulfonothioate is an organic compound with the molecular formula C19H32O2S2 It is a member of the sulfonothioate family, characterized by the presence of a sulfonothioate group attached to a dodecyl chain and a 4-methylbenzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of S-Dodecyl 4-methylbenzenesulfonothioate typically involves the reaction of sodium 4-methylbenzenesulfonothioate with dodecyl halides. The reaction is carried out in the presence of a suitable solvent, such as ethanol, under controlled temperature conditions. The reaction proceeds smoothly, yielding the desired product with high efficiency .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with careful monitoring of reaction parameters to ensure consistent product quality. The final product is purified through crystallization or distillation techniques to achieve the desired purity levels .
Chemical Reactions Analysis
Types of Reactions
S-Dodecyl 4-methylbenzenesulfonothioate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the sulfonothioate group to thiols.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonothioate group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and molecular oxygen.
Reduction: Reducing agents such as sodium borohydride are used.
Substitution: Nucleophiles like thiols and amines are employed under mild conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
S-Dodecyl 4-methylbenzenesulfonothioate has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of disulfides and other sulfur-containing compounds.
Biology: Investigated for its potential role in protein folding and stabilization due to its disulfide-forming ability.
Medicine: Explored for its potential use in drug delivery systems and as a precursor for biologically active molecules.
Industry: Utilized in the production of surfactants and as an intermediate in the synthesis of specialty chemicals
Mechanism of Action
The mechanism of action of S-Dodecyl 4-methylbenzenesulfonothioate involves its ability to form disulfide bonds. This property is crucial in biological systems, where disulfide bonds play a key role in protein structure and function. The compound can interact with thiol groups in proteins, leading to the formation of stable disulfide linkages. This interaction is essential for the folding and stabilization of proteins, impacting various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
- S-Methyl 4-methylbenzenesulfonothioate
- S-Phenyl 4-methylbenzenesulfonothioate
- S-Ethyl 4-methylbenzenesulfonothioate
Uniqueness
S-Dodecyl 4-methylbenzenesulfonothioate stands out due to its long dodecyl chain, which imparts unique hydrophobic properties. This makes it particularly useful in applications requiring amphiphilic characteristics, such as surfactant production. Additionally, its ability to form stable disulfide bonds enhances its utility in biological and chemical research .
Properties
CAS No. |
28519-34-8 |
|---|---|
Molecular Formula |
C19H32O2S2 |
Molecular Weight |
356.6 g/mol |
IUPAC Name |
1-dodecylsulfanylsulfonyl-4-methylbenzene |
InChI |
InChI=1S/C19H32O2S2/c1-3-4-5-6-7-8-9-10-11-12-17-22-23(20,21)19-15-13-18(2)14-16-19/h13-16H,3-12,17H2,1-2H3 |
InChI Key |
RLODWPRNQMBLQI-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCSS(=O)(=O)C1=CC=C(C=C1)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![16,33-dioxaoctacyclo[16.15.0.02,15.03,8.09,14.019,32.020,25.026,31]tritriaconta-1(18),2(15),3,5,7,9,11,13,19(32),20,22,24,26,28,30-pentadecaen-17-one](/img/structure/B12800691.png)
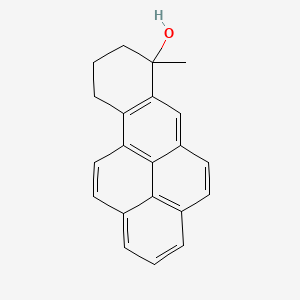

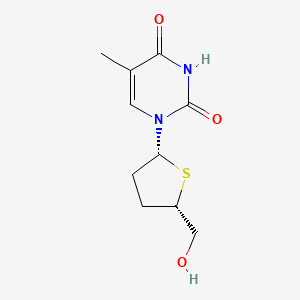
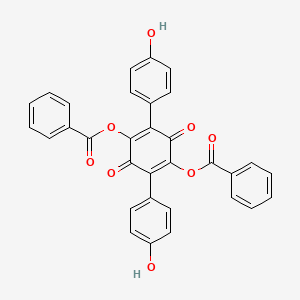

![5-thia-7,11,15,16-tetrazatetracyclo[7.7.0.02,6.010,15]hexadeca-1(16),2(6),3,7,9,11,13-heptaene](/img/structure/B12800736.png)
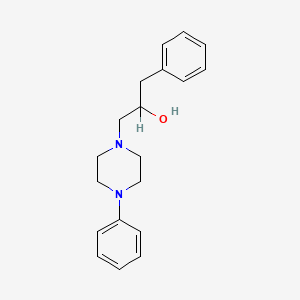
![Ethyl 2-spiro[1,3-dioxolane-2,11'-9,15-diazatetracyclo[10.3.1.02,10.03,8]hexadeca-2(10),3,5,7-tetraene]-15'-ylacetate](/img/structure/B12800743.png)

